2-((2-Morpholinoethyl)amino)cyclopentan-1-ol
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Overview
Description
2-((2-Morpholinoethyl)amino)cyclopentan-1-ol is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.309. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly as a cyclic nucleotide phosphodiesterase (PDE) inhibitor, which is commonly used in the treatment of heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Morpholinoethyl)amino)cyclopentan-1-ol typically involves the reaction of cyclopentanone with morpholine and ethylenediamine under controlled conditions. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and reduction to yield the final product. Specific reaction conditions such as temperature, solvent, and catalysts can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-((2-Morpholinoethyl)amino)cyclopentan-1-ol undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated morpholine derivatives.
Scientific Research Applications
2-((2-Morpholinoethyl)amino)cyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular signaling pathways due to its role as a PDE inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating heart failure and other cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclic nucleotide phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP enhances cardiac contractility and vasodilation, making it effective in the treatment of heart failure. The molecular targets include PDE enzymes, and the pathways involved are related to cAMP signaling.
Comparison with Similar Compounds
Similar Compounds
Milrinone: Another PDE inhibitor used in the treatment of heart failure.
Amrinone: Similar to milrinone, used for its inotropic and vasodilatory effects.
Enoximone: A PDE inhibitor with similar therapeutic applications.
Uniqueness
2-((2-Morpholinoethyl)amino)cyclopentan-1-ol is unique due to its specific chemical structure, which allows for selective inhibition of PDE enzymes. This selectivity can result in fewer side effects and improved therapeutic efficacy compared to other similar compounds.
Properties
IUPAC Name |
2-(2-morpholin-4-ylethylamino)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c14-11-3-1-2-10(11)12-4-5-13-6-8-15-9-7-13/h10-12,14H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKMTUJLNAKUHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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